Cetirizine dihydrochloride Cetirizine dihydrochloride Cetirizine hydrochloride is a diarylmethane.
Cetirizine Hydrochloride is a synthetic phenylmethyl-piperazinyl derivative, antihistaminic Cetirizine is a metabolite of hydroxyzine and a selective peripheral histamine H1-receptor antagonist. It is used for symptomatic treatment of seasonal and perennial allergic rhinitis and for chronic urticaria. (NCI04)
A potent second-generation histamine H1 antagonist that is effective in the treatment of allergic rhinitis, chronic urticaria, and pollen-induced asthma. Unlike many traditional antihistamines, it does not cause drowsiness or anticholinergic side effects.
See also: Cetirizine (has active moiety) ... View More ...
Brand Name: Vulcanchem
CAS No.: 83881-52-1
VCID: VC21340630
InChI: InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H
SMILES: C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Molecular Formula: C21H26Cl2N2O3
Molecular Weight: 425.3 g/mol

Cetirizine dihydrochloride

CAS No.: 83881-52-1

Cat. No.: VC21340630

Molecular Formula: C21H26Cl2N2O3

Molecular Weight: 425.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cetirizine dihydrochloride - 83881-52-1

CAS No. 83881-52-1
Molecular Formula C21H26Cl2N2O3
Molecular Weight 425.3 g/mol
IUPAC Name 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride
Standard InChI InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H
Standard InChI Key CUSPGNDCPOVPBA-UHFFFAOYSA-N
SMILES C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Canonical SMILES C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Appearance White Solid
Melting Point 207-214°C

Chemical Structure and Properties

Chemical Identity

Cetirizine dihydrochloride is chemically defined as (R,S)-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride . This compound is a piperazine derivative and represents the carboxylated metabolite of hydroxyzine, another antihistamine with more pronounced sedative effects . The conversion to a dihydrochloride salt enhances stability and provides optimal pharmaceutical properties for clinical use.

Structural Characteristics

The molecule features a piperazine ring system that contributes to its selective binding to histamine H1 receptors . Its structure includes a 4-chlorophenyl group and a phenyl group attached to a central carbon atom, forming a diphenylmethyl moiety connected to the piperazine ring. The ethoxy acetic acid side chain is responsible for the compound's reduced blood-brain barrier penetration compared to first-generation antihistamines, explaining its minimal sedative effects .

Pharmacological Properties

Mechanism of Action

Cetirizine dihydrochloride functions as a potent and selective antagonist of the histamine H1 receptor . Its principal effects are mediated via selective inhibition of peripheral H1 receptors, which prevents histamine from binding to these receptors and initiating allergic responses . In vitro receptor binding studies have shown no measurable affinity for receptors other than H1 receptors, confirming its selectivity .

Anti-inflammatory Properties

Beyond its antihistaminic effects, cetirizine dihydrochloride possesses anti-inflammatory properties that may play a role in managing inflammatory conditions like asthma . These additional properties potentially contribute to its broader efficacy profile in treating various allergic disorders beyond simply blocking histamine effects.

Pharmacokinetics

Absorption and Distribution

Cetirizine dihydrochloride demonstrates favorable absorption characteristics, being rapidly absorbed from the gastrointestinal tract . Peak plasma concentrations of approximately 266-273 ng/ml are achieved within 1 hour after a 10 mg orally administered dose . The onset of pharmacological activity occurs within 20-60 minutes and persists for at least 24 hours following a single dose .

Metabolism and Elimination

Cetirizine is less extensively metabolized than other antihistamines, with only one identified metabolite in humans - the product of oxidative dealkylation of the terminal carboxymethyl group - which has negligible antihistaminic activity . This limited metabolism contributes to its predictable pharmacokinetic profile.

The compound is predominantly eliminated by the kidneys with a mean elimination half-life ranging from 7.1 to 8.3 hours . Approximately 60% of an administered dose is excreted unchanged in the urine within 24 hours . The pharmacokinetics of cetirizine is dose-independent, and plasma levels are proportional to the administered dose over the clinically studied range of 5 to 20 mg .

Pharmacokinetic Parameters

ParameterValue (Mean)Reference
Absorption half-life0.49-0.77 h
Elimination half-life7.15-7.57 h
Time to maximum plasma concentration (Tmax)~1 h
Maximum plasma concentration (Cmax) after 10 mg dose266-273 ng/ml
Area under curve (AUC0-∞) after 10 mg dose2526-2534 ng.h/ml
Plasma protein binding~93%
Renal excretion (unchanged drug)~60% in 24 h

Clinical Applications

Allergic Respiratory Diseases

The clinical efficacy of cetirizine for allergic respiratory diseases has been established in numerous trials . Its rapid onset of action and prolonged duration of effect support once-daily dosing, which enhances patient compliance. The compound effectively manages symptoms of both seasonal and perennial allergic rhinitis .

Treatment of Urticaria

There is substantial evidence that cetirizine dihydrochloride improves symptoms of urticaria . Its efficacy in this condition is attributed to both its potent antihistaminic activity and additional anti-inflammatory properties, which help in reducing the intensity and frequency of urticarial episodes.

Atopic Dermatitis

Research indicates that concomitant use of cetirizine decreases the duration and amount of topical anti-inflammatory preparations needed for the treatment of atopic dermatitis . This suggests a steroid-sparing effect that could be beneficial in reducing potential adverse effects associated with long-term corticosteroid use.

Synthesis and Manufacturing

Production Methods

According to patent information, the synthesis of cetirizine dihydrochloride involves a process starting with {2-[4-(α-phenyl-p-chlorobenzyl)piperazin-1-yl]}ethanol as a precursor . The synthesis process involves:

  • Preparing a solution of the precursor in an organic solvent with a boiling point higher than 90°C

  • Adding metal haloacetate or haloacetic acid along with alkali metal hydroxide base

  • Maintaining the reaction temperature below 60°C during the process

  • Converting the resulting cetirizine base to its dihydrochloride salt

  • Isolating the final product

Recent innovations in synthesis methodology have focused on improving industrial applicability, safety, yields, and product purity .

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